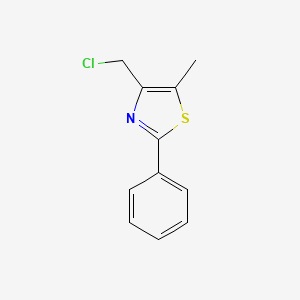
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-
Overview
Description
Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole typically involves the reaction of a thiazole precursor with chlorinating agents. One common method involves the reaction of 2-chloro-5-chloromethylthiazole with appropriate reagents under controlled conditions . Another method includes the use of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction and halogenation steps .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous synthesis methods to ensure high yield and purity. For example, the continuous synthesis of 2-chloro-5-chloromethylthiazole involves removing light components under negative pressure and rectifying the product under controlled temperature and vacuum conditions .
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-5-methyl-2-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Thiazole derivatives can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various chlorinating agents . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antibacterial and antitumor properties .
Scientific Research Applications
4-(chloromethyl)-5-methyl-2-phenylthiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-methyl-2-phenylthiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, thiazole derivatives can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial properties . Additionally, they can interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure but lacking the chloromethyl and phenyl groups.
Bisthiazole: Contains two thiazole rings and exhibits enhanced biological activities.
Thiazolidin-4-one: A related compound with a different ring structure and distinct biological properties.
Uniqueness
4-(chloromethyl)-5-methyl-2-phenylthiazole is unique due to its specific substituents, which confer distinct reactivity and biological activities. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDUOQFFJZATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


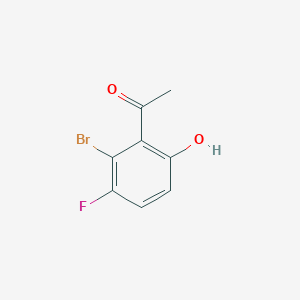
![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![Hexanoic acid, 6-[[(2-propen-1-yloxy)carbonyl]amino]-](/img/structure/B3110143.png)
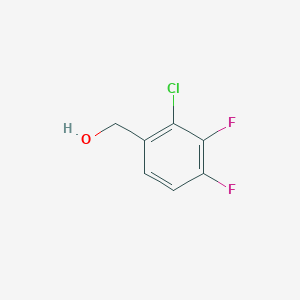

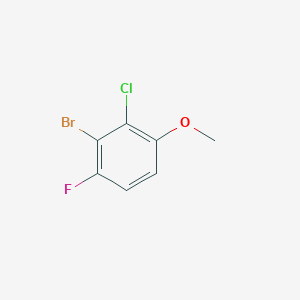
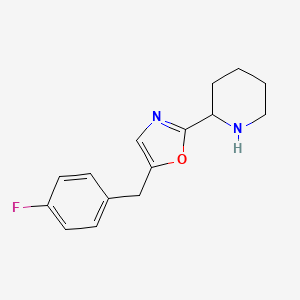

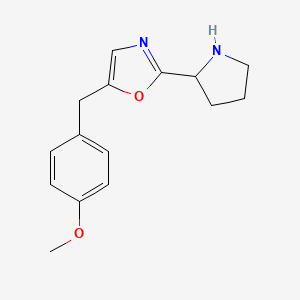


![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
